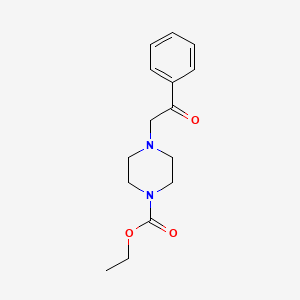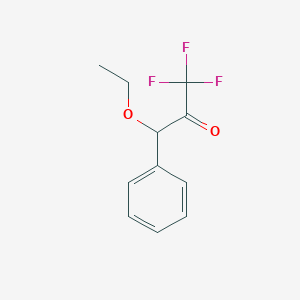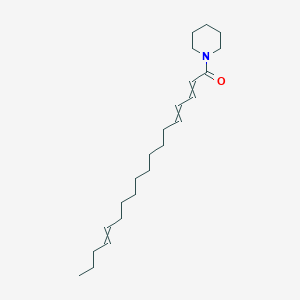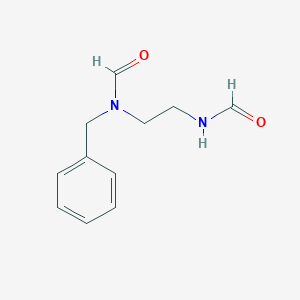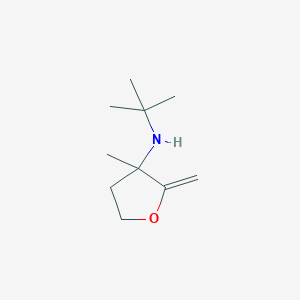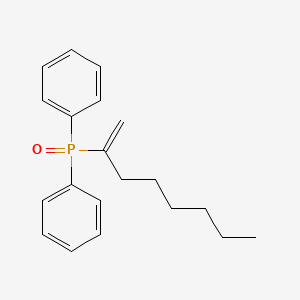
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a central ethanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
科学研究应用
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, its chemical reactivity enables it to undergo metabolic transformations, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: A compound with a similar aromatic structure but different functional groups.
N-(2,4-Dimethylphenyl)formamide: Another compound with a 2,4-dimethylphenyl group but different core structure.
Uniqueness
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one is unique due to its specific combination of aromatic rings and a central ketone group. This structure imparts distinct chemical properties, making it suitable for various synthetic and research applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
CAS 编号 |
143301-49-9 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-9-15(13(2)10-12)11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
JRUVXMAWDXJKRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


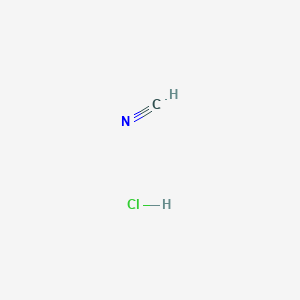

![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
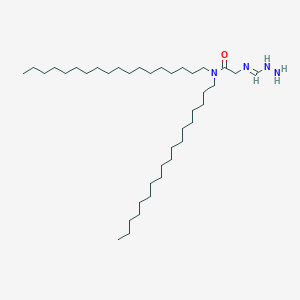
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
